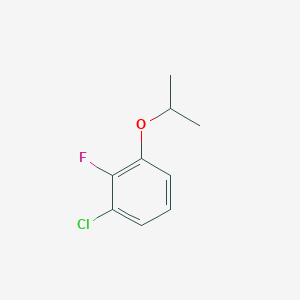

![molecular formula C11H9ClN4 B2748713 6-chloro-2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine CAS No. 372198-32-8](/img/structure/B2748713.png)

6-chloro-2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

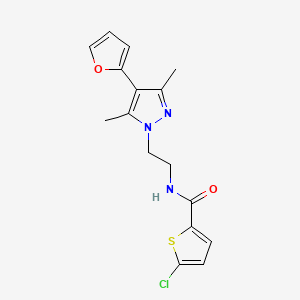

The compound “6-chloro-2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of this compound involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents . Other methods have included treating 2-aminopyridines with α-haloketones in polar organic solvents .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

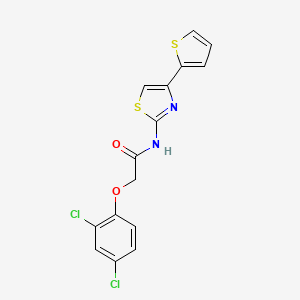

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, including 6-chloro-2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine, have been studied for their potential as antimicrobial agents . Their structure allows them to interact with bacterial cell membranes, disrupting their function and leading to cell death. This makes them valuable in the development of new antibiotics, especially in the face of rising antibiotic resistance.

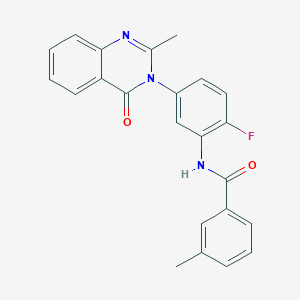

Anticancer Research

Compounds with the imidazo[1,2-a]pyridine moiety have shown promise in anticancer research. They can inhibit key pathways involved in cancer cell proliferation, such as the PI3K/Akt signaling pathway . This inhibition can lead to cell cycle arrest and apoptosis, making these compounds potential candidates for cancer therapy.

Tuberculosis Treatment

Derivatives of imidazo[1,2-a]pyridine have been synthesized and evaluated for their anti-tubercular potential against Mycobacterium tuberculosis . Some of these compounds have shown potent activity, suggesting that they could be developed into effective treatments for tuberculosis.

Antileishmanial and Antimalarial Activity

Research has also explored the use of imidazo[1,2-a]pyridine derivatives in treating parasitic infections such as leishmaniasis and malaria. Molecular simulation studies have indicated that these compounds can effectively bind to and inhibit enzymes essential for the survival of the parasites .

Drug Development Synthon

The imidazo[1,2-a]pyridine core is considered a “drug prejudice” scaffold due to its structural characteristics that are favorable in drug development . It serves as a synthon, a building block for synthesizing more complex drug molecules.

Material Science Applications

Beyond biomedical applications, imidazo[1,2-a]pyridine derivatives are also useful in material science. Their structural properties make them suitable for developing new materials with specific electronic or photonic properties .

Molecular Biology Research

In molecular biology, these compounds can be used to study the function of various cellular pathways and processes. They can act as inhibitors or activators of specific enzymes or receptors, helping to elucidate their roles in the cell .

Clinical Trials

While specific clinical trials for 6-chloro-2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine were not found, the broader class of imidazo[1,2-a]pyridine derivatives is often involved in clinical trials to evaluate their efficacy and safety as therapeutic agents .

properties

IUPAC Name |

6-chloro-2-methyl-3-(1H-pyrazol-5-yl)imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN4/c1-7-11(9-4-5-13-15-9)16-6-8(12)2-3-10(16)14-7/h2-6H,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGWCSJHJNIRYJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=C(C=CC2=N1)Cl)C3=CC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Difluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2748632.png)

![3,4,5-trimethoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2748635.png)

![6-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2748637.png)

![6-(4-Fluorophenyl)-2-[2-[(4-methylpyrimidin-2-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2748639.png)

![ethyl 3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate](/img/structure/B2748644.png)

![3-fluoro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2748648.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2748653.png)